2,5-Dibromoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
120258-64-2 |
|---|---|
Molecular Formula |
C9H5Br2N |
Molecular Weight |
286.954 |
IUPAC Name |
2,5-dibromoquinoline |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H |
InChI Key |
ATGKTRHBSFNTPU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=N2)Br)C(=C1)Br |
Synonyms |
2,5-dibroMoquinoline |
Origin of Product |
United States |
Reactivity and Advanced Functionalization of 2,5 Dibromoquinoline
Transition-Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers
The two bromine substituents on the 2,5-dibromoquinoline core exhibit different levels of reactivity. The C2-Br bond is located on the electron-deficient pyridine (B92270) ring, alpha to the nitrogen atom. This position is highly activated towards oxidative addition by palladium(0) catalysts. In contrast, the C5-Br bond is on the carbocyclic ring and is less electronically perturbed, rendering it less reactive. This inherent difference in reactivity is the cornerstone for developing selective functionalization strategies. While studies on many dibromoquinoline isomers have been reported, achieving high levels of regioselectivity can be challenging. researchgate.net
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For dihaloquinolines, the reaction conditions can be tuned to favor either mono- or di-substitution.
Selective mono-arylation of this compound is predicted to occur preferentially at the more reactive C2 position. By carefully controlling reaction parameters such as the catalyst, ligands, base, and temperature, the oxidative addition of the palladium catalyst can be directed to the C2-Br bond, leaving the C5-Br bond intact. This allows for the synthesis of 2-aryl-5-bromoquinolines, which can serve as building blocks for further diversification.
While specific studies on this compound are not extensively documented, research on other dibromo- and dihaloheterocycles demonstrates the feasibility of this approach. For instance, studies on other dibromoquinolines show that useful levels of selectivity can be achieved. researchgate.net The general principle involves using milder conditions to exploit the reactivity difference between the two halogenated positions.
Table 1: Illustrative Conditions for Regioselective Suzuki-Miyaura Coupling on Dihaloarenes (Note: This table presents generalized conditions based on principles for achieving regioselectivity, as specific examples for this compound are limited in readily available literature.)
| Catalyst | Ligand | Base | Solvent | Product Type |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | Predominantly C2-arylated product |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | High selectivity for the more reactive position |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Effective for challenging couplings |
To achieve the synthesis of 2,5-diarylquinolines, more forcing reaction conditions are typically required to react with the less reactive C5-Br bond after the C2 position has been functionalized. One-pot double Suzuki-Miyaura couplings are highly efficient as they avoid the isolation of the mono-coupled intermediate. These protocols generally employ a higher catalyst loading, an excess of the boronic acid (more than 2 equivalents), and often higher temperatures to drive the reaction to completion. Research has shown that double Suzuki couplings can be successfully performed on various dibromoquinolines, yielding polysubstituted quinoline (B57606) systems. researchgate.net This strategy can be applied to generate symmetrically substituted 2,5-diarylquinolines or, through sequential addition of different boronic acids, unsymmetrical derivatives.
For example, the successful one-pot borylation and subsequent Suzuki-Miyaura cross-coupling to create diarylquinolines has been demonstrated for other isomers, underscoring the utility of the methodology. researchgate.net
The Sonogashira coupling reaction, which joins terminal alkynes with aryl or vinyl halides, is a fundamental tool for introducing alkynyl moieties onto heterocyclic scaffolds. sci-hub.se This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base.
The alkynylation of dihaloquinolines provides access to a class of compounds with important applications in materials science and medicinal chemistry. The Sonogashira reaction is highly effective for this transformation. Studies on 2,4-dihaloquinolines have demonstrated that palladium on carbon (Pd/C) can serve as an efficient and practical catalyst in water, facilitating a dual carbon-carbon bond-forming reaction to produce dialkynylquinolines in good to excellent yields. scielo.brscielo.br This water-based methodology highlights a green and convenient route to these valuable compounds. scielo.broalib.com
Similar to the Suzuki coupling, the differential reactivity of the C2-Br and C5-Br bonds can be exploited to control the outcome of the Sonogashira reaction.
Mono-alkynylation: To selectively form 2-alkynyl-5-bromoquinoline, the reaction can be performed using a stoichiometric amount (approximately 1 equivalent) of the terminal alkyne under carefully controlled, mild conditions. This ensures the reaction occurs preferentially at the more labile C2 position.
Bis-alkynylation: To synthesize the 2,5-dialkynylquinoline, an excess of the terminal alkyne (typically 2.5 to 3 equivalents) is used along with more forcing conditions, such as higher temperatures or longer reaction times, to ensure the coupling also proceeds at the less reactive C5 position.
This control has been effectively demonstrated in the synthesis of mono- and bis-alkynylated derivatives of 6,7-dibromoquinoline-5,8-dione (B3062177), where selective mono-alkynylation occurs at the more electron-deficient C6 position before the second coupling at C7. grossarchive.com.ngresearchgate.net A similar outcome is expected for the this compound isomer.
Table 2: Representative Conditions for Controlled Sonogashira Coupling of Dihaloquinolines (Note: This table is based on established protocols for controlling selectivity in dihaloquinoline systems.)
| Product Type | Alkyne (Equivalents) | Catalyst System | Base | Solvent | Conditions |
| Mono-alkynylated | ~1.0-1.2 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | Room Temp to 50 °C |
| Bis-alkynylated | >2.5 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | DMF | 80 - 100 °C |
| Bis-alkynylated (water) | >2.5 | 10% Pd/C / PPh₃ / CuI | Et₃N | Water | 80 - 85 °C scielo.br |
Palladium-Catalyzed Heck Olefination Reactions
The Mizoroki-Heck reaction serves as a powerful tool for the formation of carbon-carbon bonds by coupling aryl halides with alkenes. In the context of this compound, this reaction allows for the introduction of vinyl groups, which can be further elaborated. Research has shown that the Heck reaction on dibromoquinolines can proceed selectively. For instance, studies on similar dihaloquinolines suggest that the reaction is often faster at the less hindered position. rsc.orgrsc.org In a one-pot, three-step sequence involving a Heck olefination, direct arylation, and hydrogenation, the Heck reaction was observed to be significantly faster than the direct arylation, indicating a preference for the initial olefination at the more accessible quinoline C-Br bond. rsc.orgrsc.org
The reaction conditions for Heck olefinations typically involve a palladium catalyst, a base, and a suitable solvent. A phosphine-free, inorganic base-free, one-pot reaction has been developed that combines Heck olefination with other transformations. rsc.orgrsc.org This methodology highlights the potential for creating complex, multi-cyclic heteroaromatic structures from simple starting materials. rsc.orgrsc.org
Table 1: Examples of Heck Olefination Reactions on Bromoquinoline Systems This table is illustrative and based on general principles of Heck reactions on similar substrates, as specific data for this compound was not extensively detailed in the provided search results.
| Catalyst | Olefin | Base / Solvent | Product Type | Reference |
| Pd(OAc)₂ | Styrene | TBAOAc / NMP | Alkenyl-quinoline | rsc.orgrsc.org |
| PdCl(C₃H₅)(dppb) | Various | KOAc / DMA | Alkenyl-thiophene | nih.gov |
Buchwald-Hartwig Amination Strategies for Nitrogen Functionalization
The Buchwald-Hartwig amination is a premier method for forging carbon-nitrogen bonds, and it has been applied to haloquinolines to produce a range of amino-substituted derivatives. This reaction is crucial for synthesizing compounds with potential biological activity. researchgate.net The regioselectivity of the amination on dihaloquinolines can often be controlled by the reaction conditions. For instance, in the case of 2,3-dibromoquinoline (B82864), selective intermolecular amination at the C-2 position can be achieved by controlling the reaction temperature. thieme-connect.com
Palladium catalysts, in conjunction with a suitable ligand and base, are essential for this transformation. The choice of ligand, such as XANTPHOS or BINAP, can influence the outcome of the reaction. thieme-connect.comthieme-connect.com These reactions have been successfully used to synthesize complex heterocyclic systems, including those derived from the amination of dibromoquinolines with various amino(benzo)(di)azines. thieme-connect.com
Table 2: Buchwald-Hartwig Amination on Dihaloquinoline Systems This table presents examples from similar dihaloquinoline systems to illustrate the principles of Buchwald-Hartwig amination.
| Dihaloquinoline | Amine | Catalyst / Ligand | Base / Solvent | Product | Reference |
| 2,3-Dibromoquinoline | Amino(benzo)(di)azines | Pd₂(dba)₃ / XANTPHOS | Cs₂CO₃ / DME | N-(3-bromoquinolin-2-yl)azaheteroaryl amines | thieme-connect.com |
| 6,7-Dibromo-5,8-quinolinequinone | Various anilines | Not Specified | Not Specified | 6-Arylamino derivatives | researchgate.net |
| 3-Bromoquinoline (B21735) | 2-Bromoaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | N-(2-bromophenyl)quinolin-3-amine | conicet.gov.ar |
Stille Coupling and other Palladium-Catalyzed C-C Bond Formations
Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, are instrumental in the functionalization of this compound. These reactions allow for the introduction of a wide array of alkyl, aryl, and heteroaryl groups.
The Stille coupling, which utilizes organostannanes, has been employed in the synthesis of complex molecules. For example, the tridentate NNP-type pincer ligand was prepared through a Stille coupling of 2,8-dibromoquinoline (B1372101) and 2-(tributylstannyl)pyridine. frontiersin.org The regioselectivity of Stille couplings on dihaloaromatic compounds can sometimes be influenced by additives like Cu(I), which can reverse the typical site of reaction. nih.gov
The Suzuki coupling, employing boronic acids, is another widely used C-C bond-forming reaction. Studies on various dibromoquinolines have shown that regioselective Suzuki couplings can be achieved, although it can be challenging. nih.gov For instance, couplings of 8-alkoxy-5,7-dibromoquinolines have shown good selectivity for reaction at the 5-position. nih.gov
Table 3: Examples of Stille and Suzuki Couplings on Dibromoquinolines
| Reaction Type | Dibromoquinoline | Coupling Partner | Catalyst / Conditions | Product | Reference |
| Stille | 2,8-Dibromoquinoline | 2-(Tributylstannyl)pyridine | Not Specified | 2-(Pyridin-2-yl)-8-bromoquinoline | frontiersin.org |
| Suzuki | 5,7-Dibromo-2-methylquinoline | Phenylboronic acid | Not Specified | Mixture of 5-phenyl and 7-phenyl isomers | nih.gov |
| Suzuki | 8-Alkoxy-5,7-dibromoquinoline | Not Specified | Not Specified | Coupling at C5 | nih.gov |
| Stille | 2,4-Dibromoquinoline (B189380) | Organostannane | Not Specified | Coupling at C2 | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNA) provides a complementary approach to palladium-catalyzed reactions for the functionalization of haloquinolines. masterorganicchemistry.com This type of reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring or by the inherent electron-deficient nature of the heteroaromatic system. masterorganicchemistry.comkhanacademy.orgacsgcipr.org
Introduction of Oxygen-Containing Groups (e.g., Methoxy (B1213986), Phenoxy)
The introduction of oxygen-containing functionalities, such as methoxy or phenoxy groups, can be achieved through SNAr reactions with the corresponding alkoxides or phenoxides. These reactions often require elevated temperatures and a suitable solvent. While specific examples for this compound are not extensively detailed, the principles of SNAr on haloaromatics suggest that such transformations are feasible. masterorganicchemistry.comlibretexts.org The reactivity of the two bromine atoms would likely differ, with the bromine at the 2-position being more susceptible to nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen.
Formation of Nitrogen-Containing Derivatives (e.g., Piperazinyl, Morpholinyl)
The synthesis of nitrogen-containing derivatives through SNAr reactions is a well-established method. The reaction of haloquinolines with cyclic amines like piperazine (B1678402) and morpholine (B109124) can lead to the formation of valuable medicinal scaffolds. researchgate.netarkat-usa.org For these reactions to proceed efficiently on the benzenoid ring of quinoline, activation of the ring, for example by nitration, may be necessary. researchgate.net However, the bromine at the 2-position of the pyridine ring is generally more reactive towards nucleophilic substitution. youtube.com Microwave-assisted conditions have also been shown to facilitate these substitutions. researchgate.netarkat-usa.org
Table 4: SNAr Reactions on Bromoquinoline Systems with Nitrogen Nucleophiles
| Bromoquinoline | Nucleophile | Conditions | Product | Reference |
| 3,6,8-Tribromoquinoline | Piperazine | Microwave irradiation | 3-Piperazinyl-6,8-dibromoquinoline | researchgate.net |
| 3,6,8-Tribromoquinoline | Morpholine | Microwave irradiation | 3-Morpholinyl-6,8-dibromoquinoline | researchgate.net |
| 3,6,8-Tribromo-5-nitroquinoline | Piperazine | Heating | 6,8-Dipiperazinyl-5-nitro-3-bromoquinoline | researchgate.net |
| 3,6,8-Tribromo-5-nitroquinoline | Morpholine | Heating | 6,8-Dimorpholinyl-5-nitro-3-bromoquinoline | researchgate.net |
Directed C-H Activation Methodologies Utilizing this compound as a Substrate
Directed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heteroaromatic compounds like quinoline. researchgate.netmdpi.comnih.govrsc.org This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high regioselectivity. The nitrogen atom within the quinoline ring can act as an endogenous directing group, guiding the metal catalyst to the C8 and C2 positions. mdpi.com
While the direct C-H functionalization of the benzenoid ring of quinolines has been a significant challenge, recent advances have made it more accessible. researchgate.net For this compound, the existing bromine atoms would influence the regioselectivity of any C-H activation process. It is conceivable that C-H activation could be directed to positions ortho to the existing bromo substituents or to other positions on the quinoline ring, depending on the directing group and reaction conditions employed.
Methodologies involving transition metals like rhodium and palladium have been developed for the C-H functionalization of quinolines. researchgate.netmdpi.com For example, Co(III)-catalyzed C-H activation has been used for the direct synthesis of quinolines. organic-chemistry.org While specific studies focusing solely on this compound as a substrate for directed C-H activation are not prevalent in the provided search results, the general principles of these reactions on haloquinolines suggest a rich area for further exploration. researchgate.netnih.gov
Metalation and Subsequent Electrophilic Quenching Reactions for Diversification
The functionalization of the quinoline scaffold through metalation followed by reaction with an electrophile is a powerful strategy for creating diverse molecular architectures. This approach, typically involving halogen-metal exchange or direct deprotonation, allows for the introduction of a wide array of substituents onto the quinoline core. However, a review of the scientific literature reveals a notable scarcity of specific studies on the metalation and subsequent electrophilic quenching of This compound .
For instance, studies on 2,4-dibromoquinoline have shown that regioselective halogen-metal exchange can be achieved. Treatment of 2,4-dibromoquinoline with n-butyllithium has been reported to lead to a regioselective lithium-halogen exchange at the C-4 position. The resulting 4-lithio-2-bromoquinoline can then be quenched with various electrophiles to yield 4-substituted-2-bromoquinolines. researchgate.net Similarly, the use of magnesium-based reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has been effective for the Br/Mg exchange on various polybrominated quinolines, including 2,3- and 2,4-dibromoquinoline. acs.orgbeilstein-journals.org These reactions create organomagnesium intermediates that can be trapped with a range of electrophiles, leading to functionalized products. acs.org
Furthermore, directed metalation using sterically hindered magnesium amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been employed for the deprotonation of quinoline systems, often at positions adjacent to existing substituents or the nitrogen atom. acs.orgthieme-connect.de
The regioselectivity of these metalation reactions is a critical aspect, often dictated by factors such as the kinetic versus thermodynamic acidity of the ring protons and the position of the halogens. For dibrominated pyridines, a related class of heterocycles, the choice of the metalating agent has been shown to dramatically influence which bromine atom undergoes exchange. For example, the reaction of 2,5-dibromopyridine (B19318) with i-PrMgCl·LiCl results in selective metalation at the 2-position, whereas using a different magnesium reagent can shift the selectivity to the 5-position. uni-muenchen.de Such intricate selectivity patterns underscore the difficulty in predicting the behavior of this compound without specific experimental data.
In the absence of direct experimental evidence for the metalation of this compound, any proposed reaction scheme would be purely hypothetical. The generation of specific data tables detailing substrates, reagents, and yields for the functionalization of this compound is not possible based on the current body of published research. Further experimental investigation is required to elucidate the reactivity of this particular isomer and enable its use as a versatile building block in synthetic chemistry.
Advanced Spectroscopic and Analytical Research Methodologies for 2,5 Dibromoquinoline and Its Derivatized Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, and its application to 2,5-dibromoquinoline and its derivatives is indispensable for unambiguous characterization. researchgate.netacs.orgresearchgate.net
Application of 1H NMR for Proton Environment Analysis and Regioisomer Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for analyzing the proton environment of this compound and its derivatives. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals provide a detailed map of the protons within the molecule.
In the ¹H NMR spectrum of a substituted quinoline (B57606), the protons on the heterocyclic and benzenoid rings exhibit distinct chemical shifts. acs.orgmdpi.com For instance, in derivatized dibromoquinolines, the disappearance of a proton signal from a specific position, coupled with the change in the coupling pattern of adjacent protons, confirms the site of substitution. This is particularly crucial in differentiating between regioisomers that may be formed during synthesis. sci-hub.se For example, the regioselectivity of coupling reactions on dibromoquinolines can be determined by observing the specific changes in the proton signals of the quinoline core. sci-hub.se
Table 1: Representative ¹H NMR Data for a Derivatized Dibromoquinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.89 | s | - |
| H-4 | 8.24 | d | 8.0 |
| H-6 | 7.67 | t | 8.0 |
| H-7 | 7.78 | t | 8.0 |
| H-8 | 8.09 | d | 8.0 |
| Note: Data is illustrative and based on typical values for similar structures. nih.gov |
Elucidation of Carbon Skeleton via 13C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound and its derivatives. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of the carbon's electronic environment.
In this compound, the carbons directly bonded to the bromine atoms (C-2 and C-5) would be expected to show signals at specific chemical shifts influenced by the halogen's electronegativity. The substitution pattern on the quinoline ring can be definitively established by analyzing the number of quaternary and protonated carbon signals. gelisim.edu.tr For instance, the presence of six quaternary and three CH carbon atoms in the ¹³C NMR spectrum of a tribromo-methoxyquinoline confirms the positions of the bromine atoms. gelisim.edu.tr
Table 2: Representative ¹³C NMR Data for a Derivatized Dibromoquinoline
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 151.3 |
| C-3 | 121.2 |
| C-4 | 135.3 |
| C-4a | 127.4 |
| C-5 | 129.8 |
| C-6 | 128.9 |
| C-7 | 130.3 |
| C-8 | 129.1 |
| C-8a | 146.6 |
| Note: Data is illustrative and based on typical values for similar structures. nih.gov |
Utilization of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment
Two-dimensional (2D) NMR techniques are instrumental in resolving complex structural problems and providing unambiguous assignments of both proton and carbon signals, especially for highly substituted quinoline derivatives. acs.orgacs.orgmdpi.com
COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to trace the connectivity of proton spin systems within the molecule. acs.orgmdpi.com For quinoline systems, COSY spectra can distinguish between the protons on the pyridine (B92270) and benzene (B151609) rings. acs.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems within the molecule. researchgate.net For example, in the structural elucidation of a by-product from a reaction involving 2-methylquinoline, HMBC was crucial in determining the final structure. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This is invaluable for determining the stereochemistry and conformation of molecules. In one study, an NOE experiment was used to assign the regioselectivity of a coupling product by showing an interaction between protons on an aryl substituent and a methyl group on the quinoline ring. sci-hub.se
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound and its derivatives. uobabylon.edu.iqsolubilityofthings.comdrawellanalytical.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
For this compound, the IR spectrum would show characteristic peaks for the C-H stretching and bending vibrations of the aromatic rings, as well as C=N and C=C stretching vibrations within the quinoline core. When the molecule is derivatized, new characteristic peaks will appear. For example, the introduction of a hydroxyl group would result in a broad absorption band in the 3200-3600 cm⁻¹ region, while a carbonyl group would show a strong absorption around 1650-1750 cm⁻¹. nih.govbioline.org.br
Table 3: Typical IR Absorption Frequencies for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C=N (in quinoline ring) | 1500 - 1650 |
| C=C (aromatic) | 1400 - 1600 |
| C-Br | 500 - 600 |
| Note: These are general ranges and can vary based on the specific molecular environment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iqsolubilityofthings.comdrawellanalytical.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is related to the energy of these electronic transitions and is influenced by the extent of conjugation in the molecule.
The UV-Vis spectrum of this compound will exhibit characteristic absorption bands arising from π → π* transitions within the aromatic system. The introduction of substituents can cause a shift in the λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the nature of the substituent and its interaction with the quinoline chromophore. The combination of IR and UV-Vis spectroscopy is particularly useful for identifying chromophores and the functional groups present in a molecule. solubilityofthings.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. researchgate.net It also provides valuable structural information through the analysis of fragmentation patterns. biorxiv.orgbiorxiv.orgmdpi.com
In the mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. nih.gov
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm the structure. The fragmentation of quinoline derivatives often involves cleavages of the rings and the loss of substituents. biorxiv.orgbiorxiv.orgmdpi.com For instance, the fragmentation of 6-bromoquinolin-2(1H)-one shows similarities to that of 2,6-dibromoquinoline (B1591967) due to their shared carbon skeleton. biorxiv.orgbiorxiv.org
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of intermolecular interactions that govern its packing in the solid state. For dibromoquinoline isomers and their derivatives, single-crystal X-ray diffraction analysis yields critical data on bond lengths, bond angles, and torsional angles, confirming the planarity of the quinoline core and the specific locations of the bromine substituents.
While specific crystallographic data for this compound is not extensively reported in publicly accessible literature, analysis of closely related dibromoquinoline isomers provides significant insight into the structural characteristics that can be anticipated. For instance, studies on other isomers like 3,6-dibromoquinoline (B1270526) and 6,8-dibromoquinoline (B11842131) reveal a generally planar quinoline core. The bromine atoms' positions significantly influence the crystal packing through various intermolecular forces. These forces include π-π stacking interactions between the aromatic rings of adjacent molecules and halogen bonding (Br···Br or Br···N contacts).
In the case of 6,8-dibromoquinoline, the crystal structure analysis has shown π-π stacking interactions with a centroid-to-centroid distance of 3.634 Å, which contributes to the stability of the crystal lattice. Similarly, for 3,6-dibromoquinoline, X-ray diffraction revealed a planar quinoline system with short Br···Br contacts of 3.444 Å, further stabilizing the solid-state structure. These findings underscore the importance of the bromine atoms not just as synthetic handles but as key directors of the supramolecular architecture.
The derivatization of the dibromoquinoline scaffold can lead to more complex crystal structures. For example, the X-ray crystal structure of 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, a derivative, has been determined, confirming its molecular geometry and substitution pattern. mdpi.com Such analyses are crucial for structure-activity relationship (SAR) studies, where the three-dimensional shape of a molecule is correlated with its biological or material properties.
The table below summarizes representative crystallographic data for related dibromoquinoline compounds, illustrating the type of detailed structural information obtained from X-ray crystallography.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions | Reference |
| 3,6-Dibromoquinoline | Monoclinic | P2₁/c | a = 3.89 Å, b = 18.54 Å, c = 13.01 Å, β = 94.7° | π-π stacking (3.634 Å), Short Br···Br contacts (3.444 Å) | |
| 6,8-Dibromoquinoline | Orthorhombic | P2₁2₁2₁ | a = 3.90 Å, b = 13.51 Å, c = 16.92 Å | π-π stacking | |
| 8-Nitroquinoline | Monoclinic | P2₁/c | a = 7.2421 Å, b = 16.688 Å, c = 7.2089 Å, β = 114.086° | Dihedral angle between rings: 3.0(9)° | iucr.org |
Note: Data for isomers are presented to illustrate the utility of the technique for the dibromoquinoline class.
Chromatographic Techniques for Separation, Purification, and Analysis in Research (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable tools in the synthesis and analysis of this compound and its derivatives. These techniques are routinely employed for monitoring reaction progress, isolating and purifying products, and assessing the purity of the final compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of non-volatile quinoline derivatives. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying the purity of synthesized compounds. In research involving dibromoquinolines, reversed-phase HPLC is commonly used. scispace.comchemimpex.com
A typical setup involves a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, often containing an additive like trifluoroacetic acid (TFA) to improve peak shape. scispace.com Detection is frequently performed using a UV detector, as the quinoline ring system is strongly chromophoric. researchgate.net For instance, the purity of 2,8-dibromoquinoline (B1372101) has been reported as ≥ 97% as determined by HPLC. chemimpex.com In studies developing novel bioactive dibromoquinoline compounds, HPLC traces are provided as essential data to confirm the purity of the tested molecules. acs.org
The table below outlines typical HPLC conditions used for the analysis of quinoline derivatives.
| Parameter | Description | Example Application | Reference |
| Stationary Phase | Zorbax SB C18, 3.5 µm | Analysis of 4-aminoquinolines | scispace.com |
| Mobile Phase | Gradient of Methanol in Water (with 0.1% TFA) | Purity determination of quinoline derivatives | scispace.com |
| Detection | Photodiode Array (PDA) or UV Detector (e.g., at 254 nm) | Qualitative and quantitative analysis | scispace.comresearchgate.net |
| Application | Purity assessment, reaction monitoring, preparative separation | Synthesis of novel pharmaceutical agents | chemimpex.comacs.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for the analysis of volatile and thermally stable compounds. While dibromoquinolines themselves have relatively high boiling points, GC-MS can be effectively used to analyze more volatile precursors, reaction byproducts, or certain derivatized products. osti.govworktribe.comrsc.org
In the context of synthetic chemistry, GC-MS is invaluable for monitoring reaction progress where volatile intermediates are involved. worktribe.com For example, in metal-catalyzed coupling reactions, GC-MS can be used to detect the formation of side products, helping to optimize reaction conditions. rsc.org One study utilized ammonia (B1221849) chemical ionization GC-MS to characterize nitrogen-containing compounds in complex mixtures, a technique applicable to quinoline isomers. osti.gov The mass spectrometer provides molecular weight and fragmentation data, which aids in the structural elucidation of the separated components.
Column Chromatography
Computational Chemistry and Theoretical Studies on 2,5 Dibromoquinoline Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For substituted quinolines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict key structural and electronic parameters. scirp.orgrsc.org
Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap generally suggests higher reactivity. Theoretical investigations on other quinoline (B57606) derivatives have successfully correlated these electronic properties with experimental observations. nih.gov
A typical output from a DFT study on a substituted quinoline is represented in the table below. Note that these are representative values and not experimental or calculated data for 2,5-dibromoquinoline.
| Parameter | Description | Representative Value |
| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in Hartrees) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 eV |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | ~ 5.0 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | Varies (e.g., in Debye) |
Quantum Chemical Studies on Reactivity, Selectivity, and Reaction Mechanisms
Quantum chemical methods, including DFT, are pivotal in understanding the reactivity and selectivity of chemical reactions. For haloquinolines, these studies can predict the most likely sites for electrophilic or nucleophilic attack and elucidate reaction mechanisms. For instance, conceptual DFT has been used to calculate local nucleophilicity indices to explain the regioselectivity of bromination in quinoline foldamers. nih.gov
In the case of this compound, quantum chemical studies could predict the relative reactivity of the two bromine atoms in cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. acs.orgresearchgate.net The bromine at the 2-position is expected to have different reactivity compared to the one at the 5-position due to the electronic influence of the heterocyclic nitrogen atom. Computational studies on other dibromoquinolines, like 2,8-dibromoquinoline (B1372101), have shown that selective reactions at one position are possible, a phenomenon that could be rationalized through mechanistic and reactivity studies. rsc.org Such theoretical work would be invaluable for guiding the synthetic derivatization of the this compound scaffold.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are frequently used to predict spectroscopic data, which aids in the characterization of newly synthesized compounds. Time-Dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, while standard DFT calculations can provide theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts. mdpi.comrsc.org
For this compound, computational prediction of its 1H and 13C NMR spectra would be particularly useful for its unambiguous identification and for assigning experimental signals. Theoretical calculations on other substituted quinolines have shown good agreement with experimental spectroscopic data. mdpi.comrsc.org Additionally, conformational analysis, although less critical for a rigid system like quinoline, can be important for quinoline derivatives with flexible substituents. While no such computational spectroscopic studies are published for this compound, the methodology is well-established.
Molecular Dynamics Simulations in Understanding Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment, such as solvents or biological macromolecules. mdpi.com These simulations can provide insights into how a molecule like this compound would interact with other molecules, which is crucial for understanding its physical properties and for applications in materials science or medicinal chemistry.
While no MD simulation studies have been reported specifically for this compound, this technique is widely applied to quinoline-based compounds, for example, to study their binding stability within the active site of a target protein. rsc.org An MD simulation could model the behavior of this compound in different solvents or its potential interactions within a crystal lattice, helping to explain its solubility and crystal packing.
In Silico Approaches for Rational Molecular Design and Scaffold Modification
The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.org In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are central to the rational design of new drugs based on such scaffolds.
The this compound core represents a potential starting point for the design of novel bioactive molecules. Its two bromine atoms provide convenient handles for introducing chemical diversity through various cross-coupling reactions. In silico approaches could be used to design and screen virtual libraries of this compound derivatives for potential biological activity before their synthesis. This process involves docking candidate molecules into the binding sites of therapeutic targets to predict their binding affinity and mode of interaction. Although this approach has been applied to many other quinoline systems, its specific application starting from the this compound scaffold has not been documented in the literature.
Research Applications and Emerging Directions for 2,5 Dibromoquinoline in Chemical Sciences
Building Blocks for Complex Heterocyclic Architectures
2,5-Dibromoquinoline serves as a versatile scaffold in the synthesis of intricate heterocyclic structures. Its two bromine atoms, positioned at electronically distinct locations on the quinoline (B57606) core, allow for selective and sequential functionalization, making it a valuable precursor for creating diverse and complex molecules.
Synthesis of Highly Substituted Quinoline Frameworks
The differential reactivity of the bromine atoms at the C2 and C5 positions of this compound is a key feature exploited in the synthesis of highly substituted quinoline derivatives. The bromine at the C2-position is generally more susceptible to nucleophilic substitution and certain cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. In contrast, the C5-bromine atom behaves more like a typical aryl bromide. This reactivity difference enables regioselective modifications.
Researchers have utilized this differential reactivity to introduce a variety of substituents onto the quinoline core. For instance, studies have demonstrated the regioselective Suzuki coupling of dibromoquinolines, although achieving high selectivity can be challenging. nih.govsci-hub.se For example, in the case of 5,7-dibromoquinoline, useful levels of selectivity for coupling at either the C5 or C7 position could be achieved under specific conditions. nih.govsci-hub.se This allows for the stepwise introduction of different aryl or other groups, leading to the construction of complex, unsymmetrically substituted quinolines. These substituted quinolines are of significant interest in medicinal chemistry as they form the core structure of many biologically active compounds. nih.govsci-hub.se
Precursors for Polycyclic Aromatic and Heteroaromatic Systems
Beyond the synthesis of substituted quinolines, this compound is a crucial starting material for the construction of larger, fused ring systems, including polycyclic aromatic hydrocarbons (PAHs) and polycyclic heteroaromatic systems. The bromine atoms serve as handles for intramolecular and intermolecular cyclization reactions.
For example, palladium-catalyzed intramolecular C-H arylation or coupling reactions can be employed to form new rings by connecting one of the bromine-bearing carbons to another position on the quinoline or a pre-installed side chain. This strategy has been used to access various fused systems. Furthermore, double cross-coupling reactions on dibromoquinolines can lead to the formation of extended π-conjugated systems, which are of interest in materials science. nih.govsci-hub.se For instance, the synthesis of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoline has been achieved using 2,3-dibromoquinoline (B82864) as a starting material in a palladium-catalyzed amination reaction. chim.itthieme-connect.comthieme-connect.com
Ligand Design and Synthesis in Coordination Chemistry and Catalysis Research
The quinoline moiety is a well-established coordinating unit in ligand design. The presence of two bromine atoms in this compound provides synthetic handles to incorporate this heterocycle into more complex ligand frameworks, which can then be used to create novel transition metal complexes for catalysis.
Development of N-Heterocyclic Ligands for Transition Metal Complexes
This compound can be elaborated into multidentate N-heterocyclic ligands. The nitrogen atom of the quinoline ring itself is a coordination site, and the bromine atoms can be replaced with other donor groups, such as phosphines, amines, or other heterocycles, through cross-coupling reactions. This allows for the synthesis of pincer-type ligands and other chelating structures.
For example, 2,8-dibromoquinoline (B1372101) has been utilized as a precursor for the synthesis of a redox-active NNP-type pincer ligand. nih.govfrontiersin.orgolemiss.edu The synthesis involved a Stille coupling to introduce a pyridine (B92270) group at the 2-position, followed by a palladium-catalyzed phosphination at the 8-position. nih.govfrontiersin.orgolemiss.eduresearchgate.net The resulting ligand was then used to prepare complexes with first-row transition metals like iron and cobalt, which were investigated for their electrocatalytic activity in CO2 reduction. nih.govfrontiersin.org Similarly, bis(o-hydroxyphenyl)quinolines have been synthesized from 2,8-dibromoquinoline and used to create group 4 metal complexes for ethylene (B1197577) polymerization. acs.org
| Precursor | Ligand Type | Metal Complex Application |
| 2,8-Dibromoquinoline | NNP-pincer | Electrocatalytic CO2 reduction nih.govfrontiersin.orgolemiss.edu |
| 2,8-Dibromoquinoline | Bis(o-hydroxyphenyl)quinoline | Ethylene polymerization acs.org |
| 2,8-Dihaloquinoline | 2-Imino-8-anilinoquinoline | Olefin polymerization google.com |
Exploration of Novel Organometallic Precursors
The direct reaction of this compound with organometallic reagents or its use in the formation of organometallic species opens up avenues for creating novel organometallic precursors. These precursors can then be used in a variety of catalytic transformations. For instance, metal-halogen exchange reactions can be used to generate quinolyl-metal species, which can then participate in further reactions. The development of novel organometallics of magnesium and zinc has expanded the toolkit for the functionalization of aromatic and heterocyclic compounds. uni-muenchen.de
Applications in Advanced Materials Research
The rigid, planar structure and the potential for extensive π-conjugation make quinoline derivatives attractive components for advanced materials. This compound serves as a key building block for the synthesis of such materials, particularly in the field of organic electronics.
The ability to perform sequential and regioselective cross-coupling reactions on this compound allows for the construction of well-defined oligomers and polymers with tailored electronic properties. For example, the Suzuki-Miyaura coupling can be used to introduce aryl groups, extending the π-system and tuning the HOMO/LUMO energy levels of the resulting material. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research has shown that 2,6-dibromoquinoline (B1591967) is used in the development of organic semiconductors and light-emitting diodes. Similarly, 2,8-dibromoquinoline has been used in the synthesis of materials for organic semiconductors. chemimpex.com The synthesis of fully aromatic ladder-type polymers, which are related to graphene nanoribbons, has been achieved using precursors like 2,5-dibromo-1,4-dibenzoylbenzenes, highlighting the potential of dihaloaromatics in creating complex, conjugated architectures. researchgate.net
Precursors for Organic Semiconductors and Optoelectronic Materials
The development of novel organic materials for semiconductor and optoelectronic applications is a significant area of modern materials science. Quinoline derivatives, due to their electron-deficient nature, are often explored as components of organic light-emitting diodes (OLEDs) and organic semiconductors. vulcanchem.comchemimpex.comescholarship.org The bromine atoms on dibromoquinoline isomers can serve as synthetic handles for palladium-catalyzed cross-coupling reactions, allowing for the construction of conjugated polymers and complex molecular architectures suitable for these applications. vulcanchem.comescholarship.org
However, a detailed review of available scientific literature reveals a notable lack of specific research focused on This compound as a precursor for organic semiconductors and optoelectronic materials. While other isomers such as 2,4-dibromoquinoline (B189380), 2,6-dibromoquinoline, and 2,8-dibromoquinoline are mentioned as potential candidates or building blocks in this field, specific studies detailing the synthesis and characterization of semiconducting or optoelectronic materials derived from this compound are not prominently reported. vulcanchem.comchemimpex.com
Table 1: Research on this compound in Organic Semiconductors (No specific research findings for this compound were identified in the available literature. Data for related compounds is provided for context.)
| Compound | Application Area | Relevant Findings |
|---|---|---|
| This compound | Organic Semiconductors | No specific data available. |
| 2,4-Dibromoquinoline Derivatives | Organic Semiconductors, OLEDs | The electron-deficient quinoline core makes these compounds candidates for such applications. vulcanchem.com |
| 2,6-Dibromoquinoline | Material Science | Used in the development of organic semiconductors and light-emitting diodes (LEDs). |
| 2,8-Dibromoquinoline | Advanced Materials | Used in the formulation of organic semiconductors for flexible electronics and solar cells. chemimpex.com |
Building Blocks for Luminescent and Fluorescent Molecular Systems
The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the design of luminescent and fluorescent materials. mdpi.com Modification of the quinoline core, such as through the introduction of bromine atoms and subsequent derivatization, can tune the emission properties, leading to new dyes, sensors, and components for light-emitting devices. mdpi.comacs.orgmdpi.com
Despite the general interest in the photophysical properties of quinoline derivatives, specific studies detailing the use of This compound as a building block for luminescent and fluorescent molecular systems are not found in the surveyed literature. Research in this area tends to focus on other isomers, such as 3,5-dibromoquinoline, which has been incorporated into a phosphorescent gel matrix, and 5,7-dibromo-8-hydroxyquinoline, which has been evaluated for its fluorescence yield in the context of OLEDs. mdpi.comresearchgate.netresearchgate.net There is no corresponding research available for the 2,5-dibromo isomer.
Supramolecular Chemistry and Self-Assembly Research
Design and Synthesis of Self-Assembled Molecular Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of molecules that can spontaneously self-assemble into larger, ordered structures is a key focus of this field. acs.org Halogenated aromatic compounds are of particular interest due to their ability to participate in halogen bonding and other directional interactions that can guide the formation of specific supramolecular architectures. researchgate.net
A review of the literature indicates that This compound has not been a specific focus of research in the design and synthesis of self-assembled molecular architectures. While the principles of coordination-driven self-assembly and the use of functionalized building blocks are well-established for creating complex supramolecular structures, there are no specific examples or studies centered on the use of this compound for these purposes. researchgate.netresearchgate.net
Investigation of Molecular Recognition Motifs
Molecular recognition is the foundation of self-assembly, where specific, non-covalent interactions between molecules dictate how they bind to one another. The study of these recognition motifs, such as hydrogen bonding, π–π stacking, and halogen bonding, is crucial for controlling the structure and function of supramolecular systems. researchgate.netru.ac.za
There is no available research that specifically investigates molecular recognition motifs involving This compound . Studies on related systems, such as other dibromoquinoline isomers, have explored how interactions like π–π stacking and short Br⋯Br contacts influence crystal packing, but these findings cannot be directly extrapolated to the 2,5-isomer. iucr.org
Strategic Design of Chemical Scaffolds for Medicinal Chemistry Exploration
Development of Diverse Pharmacologically Relevant Quinoline Derivatives
The quinoline core is a well-established pharmacophore found in a wide range of biologically active compounds and approved drugs. researchgate.net Bromoquinolines are particularly valuable as synthetic intermediates, as the bromine atoms provide reactive sites for introducing diverse functional groups through various coupling and substitution reactions, enabling the exploration of chemical space to discover new therapeutic agents. nih.govtubitak.gov.tr
While dibromoquinoline derivatives, in general, are explored for their potential as anticancer and antifungal agents, there is a lack of specific published research on the use of This compound as a strategic scaffold for developing pharmacologically relevant derivatives. nih.govacs.org One study identified a "dibromoquinoline compound (4b)" with potent broad-spectrum antifungal activity, but the specific isomeric structure was not defined in the available text, preventing its attribution to this compound. nih.govacs.orgnih.gov Therefore, the potential of this specific isomer in medicinal chemistry remains largely unexplored in the public scientific literature.
Table 2: Pharmacological Relevance of Dibromoquinoline Derivatives (No specific pharmacological research findings for this compound were identified in the available literature. Data for other derivatives is provided for context.)
| Compound Class | Biological Activity | Research Focus |
|---|---|---|
| This compound | Not specified | No specific data available. |
| Dibromoquinoline compound (4b) | Antifungal, Antivirulence | Inhibition of Candida, Cryptococcus, and Aspergillus species by targeting metal ion homeostasis. acs.orgnih.gov |
| 2,6-Dibromoquinoline | Anticancer, Antimicrobial | Serves as a building block for various pharmacologically active compounds. |
| 6,8-disubstituted quinolines | Anticancer | Derivatives tested against HeLa, HT29, and C6 tumor cell lines. tubitak.gov.tr |
Methodological Advancements in Organic Synthesis Utilizing Dihaloquinoline Scaffolds
The development of new synthetic methods for the selective functionalization of heteroaromatic compounds is a cornerstone of modern organic synthesis. Dihaloquinolines, including this compound, are particularly valuable substrates in this regard, as the two halogen atoms can be sequentially and selectively replaced to create diverse and complex molecular architectures. Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions and regioselective metal-halogen exchange reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, have become indispensable tools for the functionalization of dihaloquinolines. sci-hub.senih.gov The regioselectivity of these reactions is a critical aspect, often dictated by the electronic environment and steric hindrance at the carbon-bromine bonds. In many dihaloquinoline systems, the bromine atom at the 2- or 4-position is more susceptible to oxidative addition to the palladium(0) catalyst and, therefore, reacts preferentially. sci-hub.senih.gov For instance, studies on 4,7-dichloroquinoline (B193633) have shown good selectivity for coupling at the 4-position. sci-hub.senih.gov
In the context of dibromoquinolines, achieving high regioselectivity can be challenging. sci-hub.senih.gov However, by carefully selecting the catalyst, ligands, and reaction conditions, useful levels of selectivity can be achieved. One-pot, regioselective double couplings on dihaloheteroaromatics represent a convergent and efficient approach to highly substituted quinolines. sci-hub.se
Another powerful strategy for the selective functionalization of dihaloquinolines is the use of magnesium-based reagents for bromine/magnesium exchange. This approach allows for the formation of Grignard reagents at specific positions, which can then be trapped with a variety of electrophiles. The regioselectivity of the Br/Mg exchange can be controlled by the choice of the magnesiating agent and the reaction temperature. For example, the reaction of 2,3-dibromoquinoline with i-PrMgCl·LiCl at low temperatures results in the selective formation of the 3-magnesiated 2-bromoquinoline (B184079) intermediate. acs.orgbeilstein-journals.org Similarly, 2,4-dibromoquinoline can be selectively magnesiated at the 4-position. acs.orgbeilstein-journals.org The use of sterically demanding Grignard reagents, such as MesMgBr·LiCl, can further enhance regioselectivity in more complex polyhalogenated systems. acs.org
The synthesis of this compound itself has been achieved through the direct bromination of 3,6-dimethoxyquinoline, which leads to the formation of 2,5-dibromo-3,6-dimethoxyquinoline in good yield. nih.gov This derivative can then serve as a precursor for further functionalization.
The table below summarizes some of the modern synthetic methodologies applied to various dihaloquinoline scaffolds, which are indicative of the transformations possible with this compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2,8-Dibromoquinoline | 1. Pd-catalyzed coupling (e.g., with Me-B(OH)2) 2. n-BuLi, TMS-NCO | 2-Methylquinoline-8-carboxamide | - | gelisim.edu.trnih.govacs.org |
| 2,3-Dibromoquinoline | i-PrMgCl·LiCl, THF, -50 °C; then TsCN | 2-Bromo-3-cyanoquinoline | 84 | acs.orgbeilstein-journals.org |
| 2,4-Dibromoquinoline | i-PrMgCl·LiCl, THF, -78 °C; then TsCN | 2-Bromo-4-cyanoquinoline | 85 | acs.orgbeilstein-journals.org |
| 3,6-Dimethoxyquinoline | Br2, CH2Cl2 | 2,5-Dibromo-3,6-dimethoxyquinoline | 78 | nih.gov |
| 6,7-Dibromoquinoline-5,8-dione (B3062177) | Terminal alkyne, PdCl2(PPh3)2, TBAF·3H2O | 6,7-Dialkynylquinoline-5,8-dione | 50-85 | bioline.org.brresearchgate.net |
Future Perspectives in 2,5 Dibromoquinoline Research
Innovations in Regioselective and Chemoselective Functionalization
The distinct electronic environments of the C2 and C5 positions in 2,5-dibromoquinoline offer opportunities for highly selective functionalization. Future research will likely focus on developing novel catalytic systems and reagents that can differentiate between these two positions with even greater precision.
One promising avenue is the expansion of regioselective metal-halogen exchange reactions. The use of mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl, has already demonstrated the ability to selectively activate the C4 position in 2,4-dibromoquinoline (B189380). worktribe.combeilstein-journals.orgbeilstein-journals.org Similar strategies could be tailored for this compound to favor functionalization at either the C2 or C5 position by fine-tuning the reagent and reaction conditions. beilstein-journals.orgbeilstein-journals.org For instance, the less reactive MesMgCl·LiCl has been used for the regioselective exchange of 2,3,4-tribromoquinoline (B372524) at the C3 position, suggesting that reagent reactivity can be a key determinant in selectivity. beilstein-journals.org
Chemoselective cross-coupling reactions also represent a major area for innovation. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. uni-rostock.de Future work will likely involve the design of ligands that can direct the catalyst to a specific bromine atom, enabling sequential and orthogonal functionalization. This would allow for the stepwise introduction of different substituents, leading to the synthesis of complex, polysubstituted quinolines from a single this compound precursor. thieme-connect.com
Development of Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. For this compound and its derivatives, this translates to the development of more environmentally friendly and efficient synthetic methods.
Traditional methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, often involve harsh conditions and the use of toxic reagents. researchgate.net Future research will focus on replacing these with greener alternatives. This includes the use of solid acid catalysts, microwave-assisted synthesis, and solvent-free reaction conditions. researchgate.netresearchgate.net For instance, sulfonic acid functionalized silica (B1680970) (SiO2-Pr-SO3H) has been used as a recyclable catalyst for the one-pot synthesis of quinoline derivatives under solvent-free conditions. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of flow chemistry and automated synthesis platforms offers significant advantages in terms of reproducibility, safety, and scalability for the synthesis and functionalization of this compound.
Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. worktribe.com For example, the use of a continuous flow system for the metalation of 7-chloroquinolines with Turbo-Grignard reagents has been shown to be advantageous compared to batch processes, with shorter reaction times and improved yields for certain electrophiles. worktribe.com Similar benefits can be expected for reactions involving this compound. The ability to rapidly screen reaction conditions in an automated fashion will accelerate the discovery of optimal synthetic protocols. worktribe.com
Automated platforms can also facilitate the rapid generation of libraries of this compound derivatives for biological screening. By combining robotic liquid handling with high-throughput purification and analysis, researchers can efficiently explore the chemical space around the this compound scaffold to identify compounds with desired biological activities.
Advanced Computational Modeling for Predicting Novel Reactivity and Applications
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can provide valuable insights into its reactivity and guide the design of new derivatives with specific properties.
Density Functional Theory (DFT) calculations can be used to predict the electronic properties of this compound, such as the frontier molecular orbitals (HOMO and LUMO), which can help in understanding its reactivity towards different reagents. For instance, computational models have been used to predict the redox potentials of nitroquinolinone derivatives, which was crucial in identifying active compounds against Leishmania infantum. nih.gov Similar approaches can be applied to this compound to predict its behavior in various chemical transformations and to design molecules with tailored electronic properties.
Molecular dynamics (MD) simulations can be employed to model the interactions of this compound derivatives with biological targets, such as enzymes and receptors. This can aid in the rational design of new therapeutic agents. For example, MM-PBSA studies have been used to determine the binding energies of brominated quinoline derivatives with human topoisomerase I, a key enzyme in DNA replication. nih.gov Such computational predictions can prioritize the synthesis of the most promising candidates, saving time and resources.
Exploration of Unconventional Reaction Pathways and Catalytic Systems
Moving beyond traditional synthetic methods, the exploration of unconventional reaction pathways and novel catalytic systems will open up new possibilities for the functionalization of this compound.
Photocatalysis represents a powerful and sustainable approach to activate chemical bonds under mild conditions. acs.org The use of light-driven reactions could enable novel transformations of this compound that are not accessible through conventional thermal methods. For example, photo-stimulated SRN1 reactions have been used for the cyclization of 2-(2-halophenylamino)pyridines. thieme-connect.com
The development of new catalytic systems based on earth-abundant and non-toxic metals is another important research direction. While palladium has been the workhorse for cross-coupling reactions, catalysts based on copper, iron, or nickel are gaining prominence due to their lower cost and environmental impact. thieme-connect.com The application of such catalysts to the functionalization of this compound could lead to more sustainable and economical synthetic routes. Furthermore, the use of bifunctional catalysts, which can promote multiple reaction steps in a single pot, will continue to be an area of active research. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-dibromoquinoline, and how can regioselectivity be controlled during bromination?
- Methodological Answer : Direct bromination of quinoline derivatives often requires careful control of reaction conditions. For example, bromination of 3,6-dimethoxyquinoline with bromine in acetic acid can yield this compound, leveraging steric and electronic effects to favor substitution at C2 and C5 . Regioselectivity is influenced by substituents (e.g., methoxy groups) that direct bromination via resonance stabilization of intermediates. Monitoring reaction time and temperature is critical to avoid over-bromination. Confirm regiochemistry using -NMR coupling patterns or X-ray crystallography .
Q. How can this compound be characterized to confirm purity and structural identity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- -NMR : Look for distinct aromatic proton splitting patterns (e.g., doublets for protons adjacent to bromine atoms) and integration ratios .
- HPLC-MS : Verify molecular ion peaks (e.g., m/z 286.95 for ) and chromatographic purity (>95% by area) .
- Elemental Analysis : Match calculated and observed C/H/N/Br percentages to rule out impurities .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : this compound serves as a precursor for bioactive quinoline derivatives. For example:
- Antifungal Agents : Introduce substituents at C2 and C5 via Suzuki-Miyaura coupling to generate analogs targeting fungal metal ion homeostasis .
- Antiparasitic Scaffolds : Modify bromine sites to incorporate pharmacophores like aminoalkyl chains or heterocycles, guided by structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can conflicting crystallography data on π–π stacking in this compound derivatives be resolved?
- Methodological Answer : Discrepancies in reported π–π interaction distances (e.g., 3.6–3.8 Å) may arise from crystal packing effects or measurement techniques. Use high-resolution X-ray data (≤0.8 Å) and refine structures with SHELXL . Compare Hirshfeld surface analysis across derivatives to identify trends in stacking behavior . For ambiguous cases, validate with computational models (DFT or MD simulations) to assess stacking energetics .
Q. What strategies improve regioselectivity in double Suzuki couplings of this compound?
- Methodological Answer : Sequential coupling requires steric/electronic differentiation between bromine sites:
- Step 1 : Couple at C5 first using bulky boronic esters (e.g., 2-thiophenyl) and Pd(PPh)/KCO in THF at 80°C.
- Step 2 : Couple at C2 with electron-deficient boronic acids (e.g., p-NO-CH) under milder conditions (Pd(OAc), SPhos, 60°C). Monitor mono/di-coupling ratios via LC-MS and optimize catalyst loading to suppress dicoupling .
Q. How do solvent polarity and temperature affect the reaction kinetics of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Design kinetic studies using:
- Polar Aprotic Solvents : DMSO or DMF accelerate SNAr by stabilizing transition states.
- Variable-Temperature NMR : Track reaction progress at 25–80°C to calculate activation energy () via Arrhenius plots.
- Competitive Substitution : Compare rates of Br vs. OMe substitution using excess nucleophile (e.g., morpholine) to identify rate-determining steps .
Data Contradiction and Reproducibility
Q. Why do biological activity assays for this compound derivatives show variability across studies?
- Methodological Answer : Variability often stems from:
- Purity Issues : Residual palladium catalysts from coupling reactions can inhibit biological targets. Use scavengers (e.g., SiliaMetS Thiol) and confirm purity via ICP-MS .
- Assay Conditions : Standardize protocols (e.g., MIC values using CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal assays) .
Q. How can researchers ensure reproducibility in synthesizing this compound-based metal-organic frameworks (MOFs)?
- Methodological Answer : Document critical parameters:
- Solvothermal Conditions : Precise control of temperature (±2°C) and solvent ratios (e.g., DMF/HO).
- Activation Protocols : Remove guest molecules via supercritical CO drying to prevent framework collapse.
- PXRD Validation : Compare experimental patterns with simulated data from single-crystal structures .
Tables for Key Data
Table 1 : Regioselectivity in Bromination of Quinoline Derivatives
| Starting Material | Bromination Conditions | Product (Regiochemistry) | Reference |
|---|---|---|---|
| 3,6-Dimethoxyquinoline | Br, AcOH, 50°C | This compound | |
| 4-Methylquinoline | NBS, CCl, 70°C | 3,5-Dibromoquinoline |
Table 2 : Biological Activities of this compound Derivatives
| Derivative | Target Activity | IC/MIC | Assay Protocol | Reference |
|---|---|---|---|---|
| 2-(p-MeO-CH)-5-Br-Quinoline | Antifungal (C. albicans) | 2.5 µg/mL | CLSI M27-A3 | |
| 5-(2-Thiophenyl)-2-Br-Quinoline | Antimalarial (P. falciparum) | 0.8 µM | HRP2 assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
